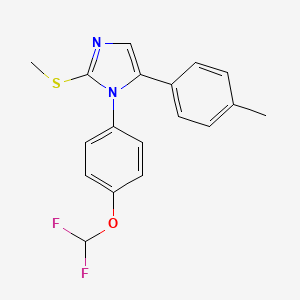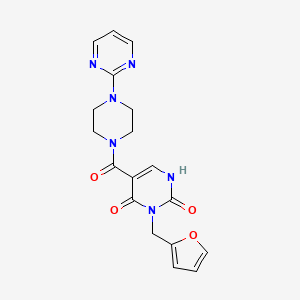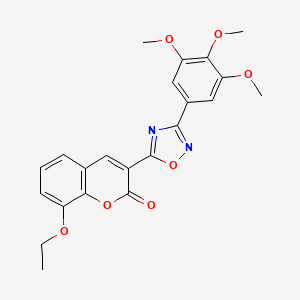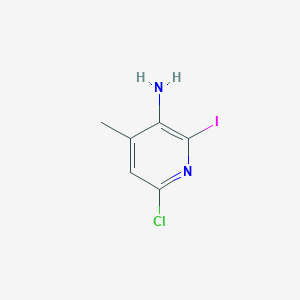
1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of phenylmagnesium bromide and trimethyl borate to form an ester, which is then hydrolyzed to the product . Protodeboronation of alkyl boronic esters has also been reported, utilizing a radical approach .Molecular Structure Analysis
While specific structural analysis for this compound is not available, similar compounds have been characterized by single crystal X-ray diffraction . Theoretical and experimental results often show compatibility in geometric parameters .Chemical Reactions Analysis
Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S, have been studied extensively . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Imidazole derivatives, including those structurally related to 1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole, have been investigated for their efficiency as corrosion inhibitors, particularly for copper in acidic environments. Studies have shown that imidazole and its derivatives can physisorb on the copper surface, providing protection against corrosion. The activation energies and thermodynamics of adsorption were explored, highlighting the potential of these compounds in corrosion inhibition applications (Gašparac, Martin, & Stupnišek-lisac, 2000).
Fluorescent Organic Compounds
Research into novel fluorescent organic compounds has led to the synthesis and study of imidazo[1,2-a]pyridine derivatives, which show promise due to their stable solid compounds and significant fluorescent properties. These findings suggest the potential of imidazole derivatives in developing new fluorescent materials for various technological applications (Tomoda, Hirano, Saito, Mutai, & Araki, 1999).
Fuel Cell Technology
Imidazole and 1-methyl imidazole have been studied as additives in polybenzimidazole membranes equilibrated with phosphoric acid, a high-temperature proton-conducting polymer electrolyte system for fuel cells. The impact of these additives on the conductivity of the membranes offers insights into improving fuel cell performance (Schechter & Savinell, 2002).
Advanced Glycation End-Products
Methylglyoxal, a reactive alpha-oxoaldehyde, interacts with imidazole derivatives to form advanced glycation end-products. These compounds have been identified in vivo and are associated with diabetes and neurodegenerative disease complications. The research highlights the biological significance of imidazole derivatives in understanding and potentially treating these conditions (Nemet, Varga-Defterdarović, & Turk, 2006).
Catalyst Recycling
A study demonstrated the use of a novel fluorous room-temperature ionic liquid, containing imidazole derivatives, as a solvent for the homogeneous hydrosilylation of alkenes. The process allowed for efficient catalyst recycling, showcasing the utility of imidazole derivatives in green chemistry and sustainable industrial processes (van den Broeke, Winter, Deelman, & van Koten, 2002).
Direcciones Futuras
The field of difluoromethylation has seen significant advances in recent years, streamlining access to molecules of pharmaceutical relevance and generating interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins represents an exciting departure in this field .
Propiedades
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-2-methylsulfanylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2OS/c1-12-3-5-13(6-4-12)16-11-21-18(24-2)22(16)14-7-9-15(10-8-14)23-17(19)20/h3-11,17H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCSNCZPOKUTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclopropyl-1-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2411933.png)



![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2411940.png)
![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2411943.png)

![1-[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2411946.png)


![{6-Chloro-4-[(pyridin-4-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2411951.png)
![6-Benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2411952.png)
